1-(ethylsulfonyl)-4-Piperidineethanol
Description
1-(Ethylsulfonyl)-4-Piperidineethanol is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with an ethylsulfonyl group and an ethanol group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-2-14(12,13)10-6-3-9(4-7-10)5-8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIWMCLXHZRLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfonyl)-4-Piperidineethanol typically involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base, followed by the introduction of an ethanol group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-Piperidineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-(Ethylsulfonyl)-4-Piperidone or 1-(Ethylsulfonyl)-4-Piperidinecarboxylic acid
Reduction: 1-(Ethylthio)-4-Piperidineethanol
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-(Ethylsulfonyl)-4-Piperidineethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-Piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. The ethanol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-4-Piperidineethanol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-4-Piperidone: Similar structure but with a ketone group instead of an ethanol group.
1-(Ethylthio)-4-Piperidineethanol: Similar structure but with a thioether group instead of a sulfonyl group.
Uniqueness
1-(Ethylsulfonyl)-4-Piperidineethanol is unique due to the combination of its ethylsulfonyl and ethanol groups, which confer distinct chemical reactivity and potential biological activity. This compound’s specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable molecule for research and industrial applications.
Biological Activity
Overview
1-(Ethylsulfonyl)-4-Piperidineethanol, with the CAS number 1435489-63-6, is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses an ethylsulfonyl group and an ethanol moiety, which may influence its pharmacological properties and interactions with biological targets.
This compound can be synthesized through a reaction involving piperidine and ethylsulfonyl chloride, typically in the presence of a base such as sodium hydroxide or potassium carbonate. The synthesis can occur under various conditions, including room temperature or reflux in solvents like dichloromethane or tetrahydrofuran.
Key Chemical Reactions
- Oxidation : Can yield products such as 1-(ethylsulfonyl)-4-piperidone.
- Reduction : The sulfonyl group may be reduced to form a sulfide.
- Substitution : Nucleophilic substitution reactions can occur at the piperidine ring.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The ethylsulfonyl group acts as an electron-withdrawing entity, potentially enhancing the reactivity of the piperidine ring. Additionally, the ethanol group may facilitate hydrogen bonding interactions, influencing binding affinity and specificity towards biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are scarce, related research on piperidine derivatives provides insights into its potential applications:
-
Piperidine Derivative Studies :
- A study on similar compounds demonstrated significant activity against certain cancer cell lines, suggesting that modifications to the piperidine structure can enhance cytotoxicity.
- Another investigation highlighted the role of sulfonamide groups in improving the selectivity and potency of compounds targeting specific enzymes involved in metabolic pathways.
-
Pharmacological Evaluations :
- Pharmacological evaluations of related piperidine compounds have shown promise in treating neurological disorders, emphasizing the need for further exploration of this compound's effects on the central nervous system.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Feature | Biological Activity Potential |
|---|---|---|
| 1-(Methylsulfonyl)-4-Piperidineethanol | Methyl instead of ethyl group | Antimicrobial |
| 1-(Ethylsulfonyl)-4-Piperidone | Ketone instead of alcohol | Anticancer |
| 1-(Ethylthio)-4-Piperidineethanol | Thioether instead of sulfonyl | Neuroactive |
The combination of an ethylsulfonyl group and an ethanol moiety in this compound provides distinct chemical reactivity and potential biological interactions compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
